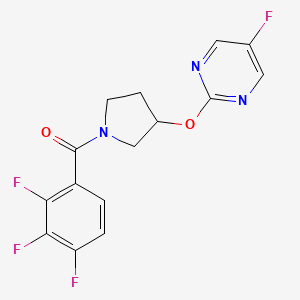

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Beschreibung

This fluorinated small molecule features a pyrrolidine core substituted with a 5-fluoropyrimidin-2-yloxy group and a 2,3,4-trifluorophenylmethanone moiety. The pyrrolidine ring contributes to conformational flexibility, while the trifluorophenyl and fluoropyrimidine groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation. Its structural complexity aligns with modern drug design principles that prioritize fluorine incorporation to optimize pharmacokinetics .

Eigenschaften

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N3O2/c16-8-5-20-15(21-6-8)24-9-3-4-22(7-9)14(23)10-1-2-11(17)13(19)12(10)18/h1-2,5-6,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQNYOXYOSVKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a pyrrolidine ring, a fluoropyrimidine moiety, and a trifluorophenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, mechanisms of action, and potential therapeutic applications.

Structural Features

The unique structural components of this compound may contribute to its biological activity:

- Pyrrolidine Ring : Known for enhancing binding affinity to biological targets.

- Fluoropyrimidine Moiety : Implicated in nucleic acid interactions and potential anticancer properties.

- Trifluorophenyl Group : May enhance lipophilicity and metabolic stability.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.

- Nucleic Acid Interaction : Similar compounds have shown the ability to bind to DNA and RNA, influencing gene expression and replication processes.

- Modulation of Signaling Pathways : It may interact with key receptors or proteins involved in various signaling cascades, leading to altered cellular responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The fluoropyrimidine component is particularly notable for its role in targeting cancer cells by interfering with nucleic acid synthesis. A comparative analysis of structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone | Pyrrolidine, fluoropyrimidine, trifluorophenyl | Potential anticancer/antiviral |

Antiviral Activity

There is emerging evidence suggesting that the compound may possess antiviral properties. Similar structural analogs have demonstrated efficacy against various viral infections by disrupting viral replication mechanisms.

Enzyme Inhibition

The compound's potential to inhibit enzymes involved in metabolic pathways could lead to therapeutic effects in conditions such as diabetes or hypertension. The interaction with specific kinases or metabolic enzymes may modulate disease progression.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds structurally similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone:

- Anticancer Efficacy : A study demonstrated that related fluoropyrimidine derivatives significantly inhibited cell proliferation in various cancer cell lines, including breast and colorectal cancers.

- Antiviral Properties : Research on pyrimidine derivatives has shown broad-spectrum antiviral activity against several viruses by targeting viral polymerases.

- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that certain derivatives can effectively inhibit key metabolic enzymes, leading to altered cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

(2-Benzoylphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034326-41-3)

- Molecular Formula : C₂₂H₁₈FN₃O₃

- Molecular Weight : 391.4 g/mol

- Key Features: Replaces the trifluorophenyl group with a benzoylphenyl moiety. However, the absence of fluorine atoms on the phenyl ring could reduce electronegativity and metabolic resistance compared to the target compound .

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421477-36-2)

- Molecular Formula : C₂₀H₂₁F₃N₂O₃

- Molecular Weight : 394.4 g/mol

- Key Features: Substitutes pyrrolidine with piperidine (a six-membered ring), which may alter steric hindrance and hydrogen-bonding capacity. The methoxyphenyl group introduces polarity, possibly improving aqueous solubility relative to the target compound .

Physicochemical and Pharmacokinetic Properties

The target compound’s four fluorine atoms likely confer superior metabolic stability compared to the benzoylphenyl analogue (1 fluorine) but may reduce solubility compared to the piperidine derivative’s methoxy group. The trifluorophenyl group balances lipophilicity and electronegativity, critical for membrane permeability and target engagement .

Computational and Experimental Validation

- QSAR Modeling : As per , modifying the trifluorophenyl group’s position could refine bioactivity. Computational tools like Tanimoto coefficient-based similarity searches () could identify additional analogues with optimized properties.

- In Silico Clustering : Agglomerative hierarchical clustering () may group the target compound with fluorinated kinase inhibitors, guiding experimental validation of mechanism-of-action hypotheses.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.